B1576452 Hepcidin-2

Hepcidin-2

Cat. No.: B1576452
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Characterization

Hepcidin-2 was first identified in the early 2000s during genomic studies of iron metabolism in mice. Unlike humans, which possess a single hepcidin gene (HAMP), mice harbor two paralogs: hepcidin-1 (hepc1) and This compound (hepc2) . Initial characterization revealed that the mature 25-amino acid peptide of this compound shares only 68% sequence identity with Hepcidin-1, despite conservation of eight cysteine residues critical for disulfide bond formation . Structural analyses demonstrated that this compound exhibits distinct electrostatic properties and a rigidified β-sheet conformation due to unique residues such as glutamine (Q12) and proline (P17) in its hairpin structure . These differences suggested functional divergence from Hepcidin-1, which was later confirmed in transgenic mouse models .

In non-mammalian species, this compound homologs were identified through comparative genomics. For example, in the pufferfish (Takifugu pardalis), a this compound-like peptide (TpHAMP2) was purified from skin mucus in 2019, characterized by a 23-amino acid mature peptide with four disulfide bonds and antimicrobial activity . Similarly, zebrafish (Danio rerio) this compound was shown to bind pathogen-associated molecular patterns (e.g., lipopolysaccharides) and exhibit bactericidal effects .

Taxonomic Distribution Across Species

This compound is phylogenetically widespread but exhibits lineage-specific diversification:

  • Mammals : Restricted to rodents (e.g., mice), where hepc2 arose from a recent duplication event involving the Usf2 gene locus on chromosome 7 .
  • Teleost Fish : Multiple this compound isoforms exist, often co-occurring with Hepcidin-1. For instance, the mudskipper (Boleophthalmus pectinirostris) expresses this compound in the liver, spleen, and kidneys, with distinct transcriptional responses to bacterial challenges .
  • Amphibians : The Western clawed frog (Xenopus tropicalis) expresses tHEP2, which is induced by iron overload and corticosterone, suggesting dual roles in iron homeostasis and stress response .

A comparative analysis of 15 vertebrate species revealed that this compound is predominantly found in acanthopterygian fish (e.g., sea bass, pufferfish) and rodents, whereas Hepcidin-1 is conserved across mammals, amphibians, and basal fish lineages .

Evolutionary Relationship to Hepcidin-1

Hepcidin-1 and this compound share a common ancestral gene but have diverged in function:

  • Gene Duplication : In mice, the hepc1/hepc2 locus resulted from a segmental duplication involving the Usf2 gene ~10–15 million years ago . The hepc2 gene lies downstream of a truncated Usf2 pseudogene, while hepc1 is adjacent to the functional Usf2 .
  • Structural Divergence : Key differences include:
    • N-terminal motif : Hepcidin-1 retains the Q-S/I-H-L/I-S/A motif linked to iron regulation, absent in this compound .
    • C-terminal charge : this compound has a negatively charged C-terminus (Glu24/Glu25) versus the positively charged Lys24 in Hepcidin-1, altering receptor binding specificity .
  • Functional Specialization : Hepcidin-1 regulates systemic iron homeostasis by binding ferroportin, whereas this compound lacks iron-regulatory activity in mice but exhibits antimicrobial functions in fish and amphibians .

General Biological Significance

This compound plays context-dependent roles across taxa:

  • Antimicrobial Defense :
    • In fish, this compound peptides (e.g., TpHAMP2, AS-hepc6) show broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Vibrio anguillarum) bacteria at MICs of 9–18 μM .
    • European sea bass (Dicentrarchus labrax) this compound reduces mortality in Vibrio anguillarum infections by 60–70% in aquaculture settings .
  • Iron Metabolism :
    • Limited evidence suggests this compound may modulate iron in non-mammals. In Xenopus, tHEP2 expression increases during iron overload but is suppressed by corticosterone, implicating cross-talk between iron and stress pathways .
    • Mouse this compound does not influence ferroportin or systemic iron levels, as shown by normal hematologic parameters in hepc2-transgenic models .
  • Immune Modulation :
    • This compound in black porgy (Acanthopagrus schlegelii) upregulates interleukin-10 (IL-10) in macrophages, suggesting immunoregulatory roles .

Properties

bioactivity

Antimicrobial

sequence

MKCKFCCNCCNFNGCGVCCDF

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • While Hepcidin-1 is central to systemic iron regulation, this compound’s role in iron metabolism is ambiguous.

Comparison with Other Antimicrobial Hepcidins in Fish

Fish express multiple hepcidin isoforms with varying antimicrobial potencies:

Hepcidin Isoform Species Structural Features Antimicrobial Activity Reference
This compound (Zebrafish) Danio rerio 20-amino acid mature peptide; four disulfide bonds MICs: 9 μM (S. aureus), 13 μM (B. subtilis), 15 μM (V. anguillarum), 18 μM (E. coli)
EC-hepcidin3 Epinephelus coioides Four cysteine residues; shorter mature peptide Active against Vibrio harveyi but weaker than this compound
TroHepc2-22 Trachinotus ovatus Derived from this compound; 22-amino acid peptide Superior activity against Aeromonas hydrophila (MIC: 4 μM) compared to parent peptide
Mudskipper Hepcidin-1 Boleophthalmus pectinirostris Six cysteine residues; divergent C-terminal region Higher activity against Edwardsiella tarda than this compound

Key Insights :

  • Structural variations, such as cysteine count and peptide length, significantly influence antimicrobial efficacy. For instance, TroHepc2-22’s truncated form enhances potency against specific pathogens .
  • This compound in zebrafish demonstrates broader-spectrum activity compared to isoforms like EC-hepcidin3, which target specific Gram-negative bacteria .

Regulatory Mechanisms and Pathophysiological Roles

Gene Expression and Environmental Stressors

  • Radiation Exposure : In mice, this compound urinary levels rise 24–168 hours post-irradiation (0.25–4 Gy), correlating with hepatic Hamp2 mRNA upregulation. This response is absent in Hepcidin-1 (Hamp) .
  • Dietary Factors : In largemouth bass (Micropterus salmoides), high-carbohydrate diets suppress This compound expression, impairing immune responses .

Disease Associations

  • Chronic Pancreatitis : Hamp2 downregulation in murine models exacerbates pancreatic inflammation, suggesting a protective role .
  • Radiation Biomarker : this compound’s prolonged elevation in urine post-irradiation positions it as a candidate biomarker for radiation dose assessment .

Preparation Methods

Sources and Expression Systems for Hepcidin-2

Natural Source Extraction:

  • This compound can be isolated from liver tissues of mice, where its mRNA is expressed. However, natural extraction yields are low due to its small size and low abundance, making direct purification challenging.

Recombinant Expression:

  • Recombinant DNA technology is commonly employed to prepare this compound. The gene encoding this compound is cloned into suitable expression vectors and expressed in host cells such as Escherichia coli or yeast systems.
  • Expression is followed by purification steps involving affinity chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the mature peptide with correct disulfide bond formation.

Chemical Synthesis of this compound

  • Solid-phase peptide synthesis (SPPS) is a widely used method for preparing small peptides like this compound.
  • The process involves stepwise addition of protected amino acids on a resin support, followed by cleavage and oxidation to form the four disulfide bonds characteristic of hepcidin peptides.
  • The synthetic peptide is then purified by RP-HPLC and characterized by mass spectrometry to confirm molecular weight and correct folding.

Analytical Methods for this compound Quantification and Validation

Although most analytical assays focus on hepcidin-25 (human hepcidin), similar principles apply to this compound due to structural similarities.

Sample Preparation:

  • Protein precipitation using a mixture of trichloroacetic acid (TCA) and acetonitrile (ACN) (e.g., 22% TCA/ACN 1:1) is effective to avoid peptide aggregation and improve recovery.
  • Use of low-binding polypropylene tubes or plates is preferred to minimize non-specific binding and peptide loss during preparation.

Quantification Techniques:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification.
  • Calibration curves are established using spiked serum or plasma samples with known peptide concentrations.
  • Quality control samples at low, medium, and high concentrations ensure assay reliability, with coefficients of variation (CV) generally below 15% for within-run and between-run precision.

Summary Table: Preparation and Analytical Parameters for this compound

Preparation Step Method/Condition Key Findings/Parameters Reference
Natural extraction Liver tissue homogenization Low yield, requires sensitive detection methods
Recombinant expression Cloning in E. coli or yeast; affinity purification Proper disulfide bond formation critical for activity
Chemical synthesis Solid-phase peptide synthesis (SPPS) Stepwise amino acid addition; RP-HPLC purification
Sample preparation Protein precipitation with 22% TCA/ACN Minimizes aggregation; use of low-binding containers
Quantification LC-MS/MS High sensitivity; CV < 15%; calibration with spiked samples
Stability Storage at 4–8°C in silanized/LoBind tubes Stable up to 72 hours; avoid multiple freeze-thaw cycles

Q & A

Q. How can meta-analyses resolve inconsistencies in this compound's role across disease models?

  • Answer: Systematic reviews should:
  • Stratify data by model type (e.g., genetic vs. dietary iron overload).
  • Apply random-effects models to account for heterogeneity.
  • Assess publication bias via funnel plots and Egger’s regression .

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